

# Linaprazan: A Technical Guide to its Chemical Structure and Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Linaprazan

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## Abstract

**Linaprazan** (AZD-0865) is a potent and reversible potassium-competitive acid blocker (P-CAB) that inhibits gastric H<sup>+</sup>/K<sup>+</sup>-ATPase. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **linaprazan**. It includes a summary of its binding affinity and inhibitory potency, pharmacokinetic profile, and a detailed methodology for a key in vitro assay. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of acid-suppressing therapies.

## Chemical Structure and Physicochemical Properties

**Linaprazan** is a synthetic organic compound belonging to the imidazopyridine class.<sup>[1][2]</sup> Its chemical structure is characterized by a central imidazo[1,2-a]pyridine core, substituted with a 2,6-dimethylphenyl)methylamino group at the 8-position and an N-(2-hydroxyethyl)carboxamide group at the 6-position.

Chemical Identifiers:

- IUPAC Name: 8-[(2,6-Dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide<sup>[3]</sup>

- CAS Number: 248919-64-4[3]
- Molecular Formula: C<sub>21</sub>H<sub>26</sub>N<sub>4</sub>O<sub>2</sub>[3]
- SMILES: CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO[4]

A prodrug, **linaprazan** glurate, has also been developed to improve the pharmacokinetic profile of **linaprazan**.<sup>[1]</sup>

Physicochemical Data for **Linaprazan**:

Property	Value	Source
Molecular Weight	366.46 g/mol	[4]
pKa (predicted)	12.05 ± 0.46	
logP (computed)	3.4	
Solubility	Soluble in DMSO	[5]
Melting Point	Not available	

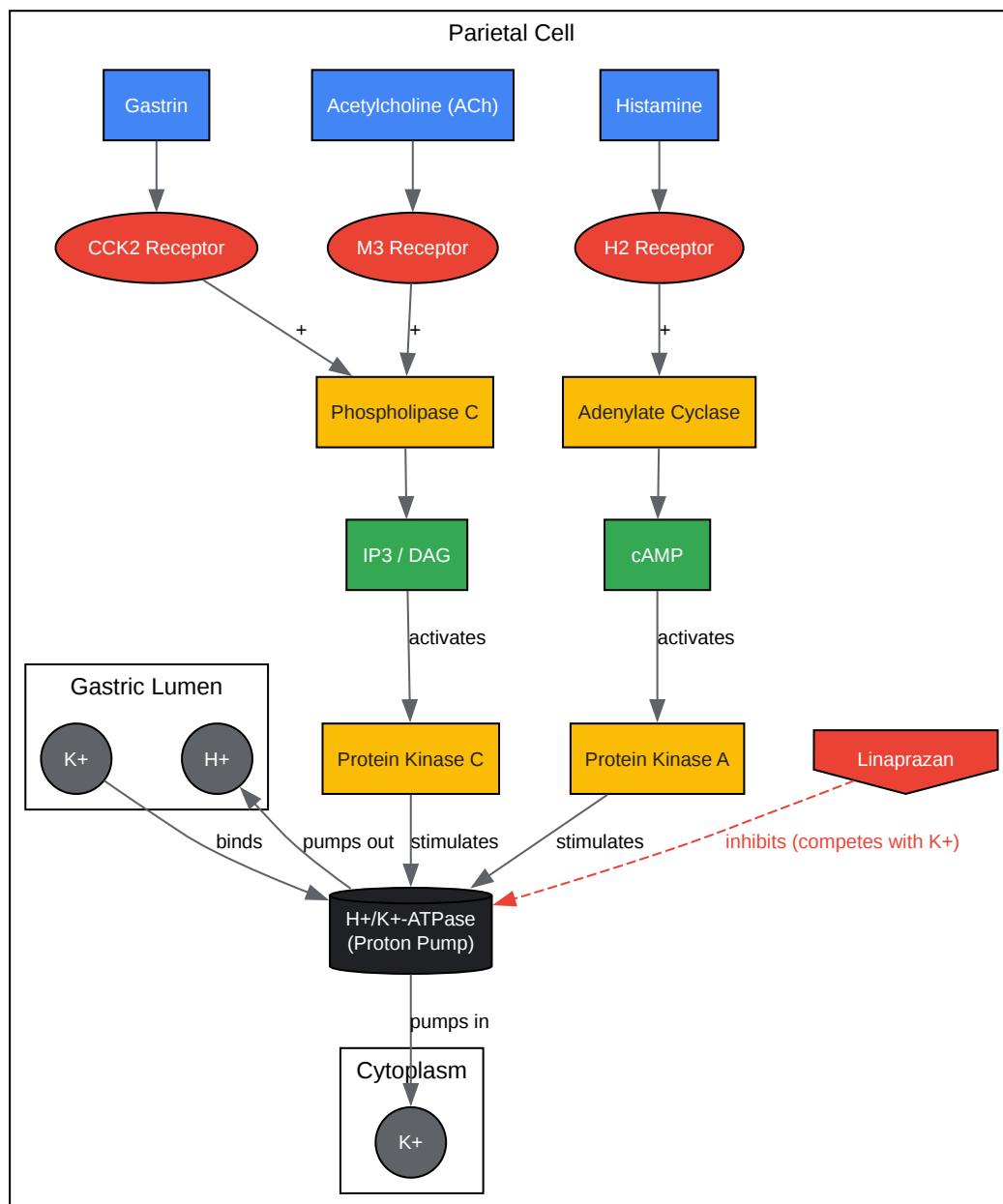
## Mechanism of Action and Signaling Pathway

**Linaprazan** is a potassium-competitive acid blocker (P-CAB) that targets the gastric H<sup>+</sup>/K<sup>+</sup>-ATPase, the proton pump responsible for the final step of acid secretion in parietal cells.<sup>[1]</sup>

Unlike proton pump inhibitors (PPIs), which form a covalent bond with the enzyme, **linaprazan** binds reversibly and competitively with potassium ions (K<sup>+</sup>) at the K<sup>+</sup>-binding site of the H<sup>+</sup>/K<sup>+</sup>-ATPase.<sup>[6]</sup> This ionic interaction inhibits the conformational change of the enzyme required for proton transport, thereby reducing gastric acid secretion.<sup>[6]</sup>

The signaling pathway for gastric acid secretion and the point of inhibition by **linaprazan** is depicted below.

Signaling Pathway of Gastric Acid Secretion and Linaprazan Inhibition

[Click to download full resolution via product page](#)Caption: Gastric acid secretion pathway and inhibition by **linaprazan**.

## Potency and Binding Affinity

**Linaprazan** demonstrates high potency in inhibiting gastric H<sup>+</sup>/K<sup>+</sup>-ATPase. The inhibitory activity is typically measured as the half-maximal inhibitory concentration (IC<sub>50</sub>) and the dissociation constant (K<sub>i</sub>).

Parameter	Value	Species/System	Source
IC <sub>50</sub>	40.21 nM (95% CI: 24.02–66.49 nM)	Hog gastric H <sup>+</sup> /K <sup>+</sup> -ATPase	<a href="#">[6]</a>
IC <sub>50</sub>	0.28 μM	Histamine-stimulated rabbit gastric glands	<a href="#">[5]</a>
IC <sub>50</sub>	0.26 μM	Dibutyl- <i>c</i> -AMP-stimulated rabbit gastric glands	<a href="#">[5]</a>
K <sub>i</sub>	46 nM	Gastric H <sup>+</sup> /K <sup>+</sup> -ATPase	<a href="#">[5]</a>

## Pharmacokinetics

The pharmacokinetic profile of **linaprazan** has been investigated in preclinical and clinical studies, primarily through the administration of its prodrug, **linaprazan** glurate. Following oral administration, **linaprazan** glurate is rapidly absorbed and converted to its active metabolite, **linaprazan**.

Pharmacokinetic Parameters of **Linaprazan** (from **Linaprazan** Glurate administration in Rats):

Parameter	Male Rats	Female Rats	Source
t <sub>1/2</sub> (h)	2.0 - 2.7	2.1 - 4.1	<a href="#">[7]</a>

Clinical trials in healthy human subjects have been conducted to evaluate the pharmacokinetics, safety, and tolerability of single and repeated oral doses of **linaprazan** glurate.[\[8\]](#)[\[9\]](#)[\[10\]](#) These studies have shown dose-related pharmacokinetics and acid inhibition.[\[11\]](#)

## Experimental Protocols

### In Vitro H<sup>+</sup>/K<sup>+</sup>-ATPase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of **linaprazan** on H<sup>+</sup>/K<sup>+</sup>-ATPase.

Objective: To determine the IC<sub>50</sub> value of **linaprazan** for the inhibition of H<sup>+</sup>/K<sup>+</sup>-ATPase activity.

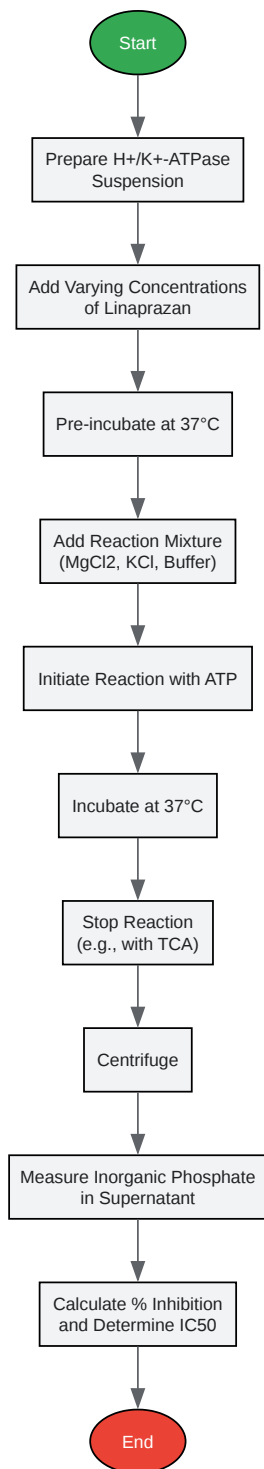
Materials:

- Isolated H<sup>+</sup>/K<sup>+</sup>-ATPase (e.g., from hog or rabbit gastric microsomes)
- **Linaprazan**
- ATP (Adenosine triphosphate)
- MgCl<sub>2</sub>
- KCl
- Tris-HCl buffer
- Assay mixture for phosphate detection (e.g., containing ammonium molybdate and perchloric acid)
- Spectrophotometer

Procedure:

- Enzyme Preparation: Prepare a suspension of H<sup>+</sup>/K<sup>+</sup>-ATPase in a suitable buffer (e.g., Tris-HCl).
- Incubation:
  - In a series of microcentrifuge tubes, add the H<sup>+</sup>/K<sup>+</sup>-ATPase suspension.
  - Add varying concentrations of **linaprazan** to the tubes. Include a control with no inhibitor.

- Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30-60 minutes) at 37°C.
- Initiation of Reaction:
  - To each tube, add a reaction mixture containing  $\text{MgCl}_2$ , KCl, and buffer.
  - Initiate the enzymatic reaction by adding ATP.
- Termination of Reaction:
  - After a specific incubation time (e.g., 30 minutes) at 37°C, stop the reaction by adding an acid solution (e.g., trichloroacetic acid).
- Phosphate Detection:
  - Centrifuge the tubes to pellet precipitated protein.
  - Measure the amount of inorganic phosphate released from ATP hydrolysis in the supernatant using a colorimetric method (e.g., Fiske-Subbarow method) and a spectrophotometer.
- Data Analysis:
  - Calculate the percentage of inhibition for each **linaprazan** concentration compared to the control.
  - Plot the percentage of inhibition against the logarithm of the **linaprazan** concentration.
  - Determine the  $\text{IC}_{50}$  value from the resulting dose-response curve using non-linear regression analysis.

Experimental Workflow for H<sup>+</sup>/K<sup>+</sup>-ATPase Inhibition Assay[Click to download full resolution via product page](#)Caption: Workflow for determining H<sup>+</sup>/K<sup>+</sup>-ATPase inhibition.

## Conclusion

**Linaprazan** is a well-characterized potassium-competitive acid blocker with a distinct mechanism of action compared to traditional proton pump inhibitors. Its reversible and competitive inhibition of the gastric H<sup>+</sup>/K<sup>+</sup>-ATPase offers a rapid onset of action for the control of gastric acid secretion. The development of its prodrug, **linaprazan** glurate, aims to further enhance its pharmacokinetic properties for clinical applications. This guide provides essential technical information on **linaprazan** to support ongoing research and development in the field of acid-related disorders.

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Email: [info@benchchem.com](mailto:info@benchchem.com)